molecular formula C8H17ClOSi B13672296 6-(Chlorodimethylsilyl)-2-hexanone

6-(Chlorodimethylsilyl)-2-hexanone

Cat. No.: B13672296
M. Wt: 192.76 g/mol
InChI Key: YSILYXDSFACQPR-UHFFFAOYSA-N
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Description

1-(Cinnolin-8-yl)ethanone is an organic compound featuring a cinnoline heterocyclic core substituted with an acetyl group (ethanone) at the 8-position. Cinnoline is a bicyclic aromatic system containing two adjacent nitrogen atoms, which confer unique electronic and steric properties compared to simpler aromatic systems like benzene or indole.

Properties

Molecular Formula

C8H17ClOSi

Molecular Weight

192.76 g/mol

IUPAC Name

6-[chloro(dimethyl)silyl]hexan-2-one

InChI

InChI=1S/C8H17ClOSi/c1-8(10)6-4-5-7-11(2,3)9/h4-7H2,1-3H3

InChI Key

YSILYXDSFACQPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC[Si](C)(C)Cl

Origin of Product

United States

Preparation Methods

Dehydration and Rearrangement Route from Cyclohexanol

This method involves a multi-step process starting from cyclohexanol , a commercially available cyclic alcohol:

  • Step 1: Dehydration of Cyclohexanol to Cyclohexene

    • Catalyst: Silica catalyst
    • Temperature: 150–350 °C
    • Time: >1 minute
    • Outcome: Formation of cyclohexene by removal of water
  • Step 2: Rearrangement of Cyclohexene to 1-methylcyclopentene

    • Catalyst: Silica catalyst
    • Temperature: 250–500 °C
    • Time: >1 minute
  • Step 3: Hydration of 1-methylcyclopentene to 1-methylcyclopentanol

    • Catalyst: Resin catalyst
    • Temperature: 20–100 °C
    • Time: >1 minute
  • Step 4: Reaction of 1-methylcyclopentanol with Alkali Metal Hypochlorite

    • Reagents: Sodium or calcium hypochlorite, acetic acid
    • Temperature: 0–20 °C
    • Time: >1 minute
    • Product: 1-methylcyclopentyl hypochlorite intermediate
  • Step 5: Thermal Rearrangement of 1-methylcyclopentyl Hypochlorite

    • Temperature: 30–60 °C
    • Time: >1 minute
    • Product: 6-chloro-2-hexanone

This process is efficient, uses commercially available starting materials, and minimizes by-products.

Ozonolysis and Hypochlorite Rearrangement Route from Methylcyclopentane

An alternative method uses methylcyclopentane as the starting material:

  • Step 1: Oxidation of Methylcyclopentane with Ozone

    • Conditions: Presence of carboxylic acid (e.g., isobutyric acid)
    • Temperature: 10–30 °C
    • Time: Sufficient for conversion to 1-methylcyclopentanol
  • Step 2: Reaction of 1-methylcyclopentanol with Alkali Metal Hypochlorite

    • Reagents: Sodium hypochlorite, acetic acid
    • Temperature: 0–20 °C
    • Time: Sufficient to form 1-methylcyclopentyl hypochlorite
  • Step 3: Heating of 1-methylcyclopentyl Hypochlorite

    • Temperature: 30–60 °C
    • Time: Sufficient to yield 6-chloro-2-hexanone

This method avoids some inefficiencies of older processes and achieves high yields (up to 88% by GC analysis).

Summary Table of Preparation Methods for 6-chloro-2-hexanone

Method Starting Material Key Reagents Conditions Yield (%) Notes
Dehydration/Rearrangement Cyclohexanol Silica catalyst, NaOCl, AcOH 150–500 °C (multi-step) High Multi-step, industrial scale
Ozonolysis/Hypochlorite Methylcyclopentane Ozone, NaOCl, AcOH 0–60 °C ~88 (GC) Efficient, fewer by-products

Chemical Reactions Analysis

Types of Reactions

6-(Chlorodimethylsilyl)-2-hexanone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The chlorosilane group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the chlorosilane group under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Secondary alcohols.

    Substitution: Siloxane derivatives or other substituted organosilicon compounds.

Scientific Research Applications

6-(Chlorodimethylsilyl)-2-hexanone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Chlorodimethylsilyl)-2-hexanone involves its interaction with various molecular targets. The chlorosilane group can form covalent bonds with hydroxyl or amino groups on biomolecules, leading to the formation of stable siloxane linkages. This interaction can modify the physical and chemical properties of the target molecules, enhancing their stability and functionality.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of ethanone derivatives are highly influenced by their core aromatic systems and substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Core Structure Key Substituents Notable Properties/Activities Reference
1-(Cinnolin-8-yl)ethanone Cinnoline Ethanone at position 8 Hypothetical: Potential for unique electronic interactions due to dual nitrogen atoms in cinnoline. N/A
JWH-250 Indole 2-Methoxyphenyl, pentyl chain Synthetic cannabinoid receptor agonist; binds to CB1/CB2 receptors .
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone Phenyl 2,5-Dihydroxy, 4-methoxy Strong α-glucosidase inhibitory activity; hydroxyl groups enhance binding .
APEHQ ligand Azo-quinoline Piperazine, ethanone, hydroxyquinoline Antifungal activity; metal complexes (e.g., Co²⁺, Ni²⁺) show enhanced efficacy .
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone Phenyl 3,5-Dinitro, piperidinyl Exhibits temperature-dependent amide bond isomerization (ΔG ≈ 67 kJ/mol) .

Key Findings from Comparative Analysis

Core Structure Impact: Cinnoline vs. Phenyl vs. Heterocyclic Systems: Phenolic ethanones (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) demonstrate that hydroxyl/methoxy substituents significantly modulate enzyme inhibition . In contrast, heterocyclic systems (e.g., indole in JWH-250) are critical for targeting cannabinoid receptors .

Substituent Effects :

  • Electron-Withdrawing Groups : Nitro groups (e.g., 3,5-dinitrophenyl in ) increase electrophilicity, influencing isomerization kinetics and stability.
  • Bulkier Groups : Piperazine or pentyl chains (e.g., in APEHQ or JWH-250) improve lipophilicity, aiding membrane permeability in biological systems .

Biological Activity: Enzyme Inhibition: Phenolic ethanones with multiple hydroxyl groups exhibit superior α-glucosidase inhibition, suggesting that 1-(Cinnolin-8-yl)ethanone could be tailored for similar applications if hydroxylated . Antifungal Potential: Metal coordination (e.g., in APEHQ complexes) enhances activity, implying that cinnoline-based ethanones with chelating groups might synergize with transition metals .

Q & A

Basic: What experimental methods are recommended to determine the environmental persistence of 6-(chlorodimethylsilyl)-2-hexanone in aquatic systems?

Answer:

  • Biodegradation assays : Use acclimated microbial cultures in aerobic/anaerobic conditions to measure biological oxygen demand (BOD) over 5–28 days. For 2-hexanone, a 5-day BOD reached 61% of theoretical values, indicating moderate biodegradability .
  • Photolysis studies : Exclude hydrolysis (ketones are typically stable) and focus on UV-light exposure in simulated surface water. For 2-hexanone, photolytic degradation in air is well-documented, but aquatic data are lacking .
  • Analytical quantification : Employ GC-MS with detection limits ≤0.1 ppm (Table 5-1) to track degradation products .

Advanced: How can conflicting data on soil biodegradation of 2-hexanone analogs be resolved?

Answer:

  • Experimental variables : Replicate studies under controlled conditions (e.g., soil type, microbial diversity, moisture). For 2-hexanone, hydrocarbon-utilizing mycobacteria and yeasts showed biodegradation potential, but half-life data are absent .
  • Isotopic labeling : Use 14^{14}C-labeled compounds to trace mineralization pathways and distinguish abiotic vs. biotic degradation.
  • Meta-analysis : Compare results across studies (e.g., Babeu & Vaishnav (1987) vs. Lukins & Foster (1963)) to identify methodological inconsistencies .

Basic: What are the primary metabolic pathways of 2-hexanone in mammals, and how might the chlorodimethylsilyl group alter these pathways?

Answer:

  • Phase I metabolism : 2-Hexanone undergoes oxidation to 2,5-hexanedione (neurotoxic) and 5-hydroxy-2-hexanone, confirmed via intraperitoneal studies in guinea pigs and rats .
  • Impact of chlorodimethylsilyl group : The silyl moiety may introduce steric hindrance, slowing oxidation. Researchers should use hepatocyte assays or microsomal fractions to compare metabolic rates with unmodified 2-hexanone .

Advanced: What methodological challenges arise when extrapolating 2-hexanone neurotoxicity data to assess 6-(chlorodimethylsilyl)-2-hexanone?

Answer:

  • Nerve conduction velocity (NCV) assays : In monkeys and rats, 2-hexanone reduced NCV by 30–40% at 100–200 ppm. For the silyl analog, adjust exposure protocols to account for potential volatility differences .
  • Histopathological validation : Combine NCV with electron microscopy to detect axonal swelling or demyelination, as seen in 2-hexanone-exposed animals .
  • In vitro models : Use dorsal root ganglion neurons to isolate silyl-specific effects on cytoskeletal proteins (e.g., neurofilament aggregation) .

Basic: How can researchers quantify 6-(chlorodimethylsilyl)-2-hexanone in environmental matrices?

Answer:

  • Sample preparation : Solid-phase microextraction (SPME) or purge-and-trap for air/water samples. For 2-hexanone, detection limits in air are ~0.01 ppm (Table 5-1) .
  • Chromatography : Optimize GC columns (e.g., DB-5MS) to resolve silyl derivatives from co-eluting ketones.
  • Validation : Spike recovery tests in soil/water to assess matrix interference, as pristine environmental levels often near detection limits .

Advanced: What computational tools predict the bioconcentration factor (BCF) of chlorodimethylsilyl-modified ketones?

Answer:

  • QSAR models : Input log Kow values (1.38 for 2-hexanone vs. estimated ~2.5 for the silyl analog) to predict BCF. For 2-hexanone, experimental BCF = 4, indicating low bioaccumulation .
  • Molecular dynamics simulations : Model interactions between the silyl group and lipid bilayers to assess membrane permeability.
  • Validation : Compare predictions with in vivo zebrafish exposure studies, measuring tissue concentrations over 28 days .

Basic: What are the key discrepancies in understanding the atmospheric fate of 2-hexanone and its derivatives?

Answer:

  • Known : 2-Hexanone degrades via OH-radical reactions (half-life ~2 days), forming aldehydes and ketones. Mechanisms are well-characterized .
  • Unknown : (1) Reaction pathways of transformation products (e.g., 2,5-hexanedione in aerosols), (2) Impact of silyl groups on photolytic stability. Researchers should use smog chamber experiments with FTIR/GC-MS monitoring .

Advanced: How do soil microbial communities influence the biodegradation of halogenated ketones like 6-(chlorodimethylsilyl)-2-hexanone?

Answer:

  • Community profiling : Conduct 16S rRNA sequencing on soil microcosms to identify keystone degraders (e.g., Mycobacterium spp. for 2-hexanone) .
  • Enrichment cultures : Isolate strains from contaminated sites using 6-(chlorodimethylsilyl)-2-hexanone as the sole carbon source.
  • Enzyme assays : Test cytochrome P450 activity in microbial lysates to assess dehalogenation potential .

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